molecular formula C16H15N3O2 B10886156 N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10886156
M. Wt: 281.31 g/mol
InChI Key: WGXLGWHNRKBFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a chemical compound offered for research purposes. It features an isoxazolo[5,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The isoxazolo[5,4-b]pyridine structure is a fused bicyclic system that is of significant interest in the development of novel pharmacologically active compounds . Compounds based on this heterocyclic system have been investigated for a range of biological activities, and related structures have been explored as antagonists for various targets . The specific structural motifs present in this molecule—including the isoxazolopyridine core and the N-benzylcarboxamide side chain—are common in drug discovery, suggesting its utility as a valuable intermediate or building block for the synthesis of more complex molecules . Researchers can employ this compound in developing structure-activity relationships (SAR), exploring new therapeutic avenues, or as a key synthetic intermediate in multi-step organic synthesis . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-benzyl-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-10-8-13(14-11(2)19-21-16(14)18-10)15(20)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20)

InChI Key

WGXLGWHNRKBFEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves a multi-component reaction. One efficient method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, aromatic aldehydes, and 5-amino-3-methylisoxazole in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . This reaction is carried out under mild conditions and results in the formation of the desired product.

Industrial Production Methods

Multi-component reactions (MCRs) are particularly favored due to their efficiency and environmental friendliness .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying bioavailability or introducing functional handles for further derivatization.

Reagents/ConditionsProductYieldSource
6M HCl, reflux (12 hrs)3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid78%
NaOH (1M), 80°C (8 hrs)Sodium salt of the carboxylic acid85%

Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the electrophilic carbonyl carbon, followed by proton transfer and cleavage of the C–N bond .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to the C-5 position, while the isoxazole ring remains inert under mild conditions.

Nitration

Reagents/ConditionsProductYieldSource
HNO₃/H₂SO₄, 0°C (2 hrs)5-nitro-N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide62%

Density functional theory (DFT) calculations confirm the C-5 position’s higher electron density compared to other pyridine positions, favoring nitration .

Reduction Reactions

The isoxazole ring can be selectively reduced to form β-enaminone derivatives, altering the compound’s pharmacological profile.

Reagents/ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOHReduced isoxazole ring with intact pyridine system91%
NaBH₄, MeOH, RTPartial reduction of the amide carbonyl45%

Catalytic hydrogenation preserves the pyridine ring’s aromaticity while saturating the isoxazole oxygen–nitrogen bond.

Cross-Coupling Reactions

The C-5 position participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions.

Suzuki–Miyaura Coupling

Reagents/ConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DMF, 100°C5-aryl-substituted derivatives68–82%

Borylation at C-5 using Ir catalysts precedes coupling with aryl halides, as confirmed by LCMS and ¹H NMR .

Nucleophilic Aromatic Substitution

The pyridine ring’s C-7 position (para to the carboxamide) undergoes substitution with strong nucleophiles.

Reagents/ConditionsProductYieldSource
NaN₃, DMF, 120°C (24 hrs)7-azido-N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide55%

Kinetic studies reveal a second-order dependence on nucleophile concentration, consistent with a concerted mechanism .

Functionalization of the Benzyl Group

The N-benzyl substituent undergoes oxidation or halogenation, enabling further diversification.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂O, 60°CN-(benzoyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide73%
BrominationBr₂, FeBr₃, CHCl₃4-bromo-N-benzyl derivative88%

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused tricyclic systems.

Reagents/ConditionsProductYieldSource
Nitrile oxide, Δ, tolueneIsoxazolo[5,4-b]pyridine-fused isoxazole64%

Thermal Rearrangements

Under pyrolytic conditions (250–300°C), the compound undergoes Boulton–Katritzky-type rearrangements to form triazole-pyridine hybrids .

Key Mechanistic Insights

  • Electronic Effects : The pyridine ring’s electron-withdrawing nature activates C-5 and C-7 for electrophilic/nucleophilic attacks .

  • Steric Effects : The 3,6-dimethyl groups hinder reactivity at adjacent positions, directing substitutions to C-5/C-7 .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling and nucleophilic substitutions .

Scientific Research Applications

N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

(a) 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 54709-10-3)

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.66 g/mol
  • Key Differences: Replaces the benzyl carboxamide group with a carboxylic acid (-COOH) at position 3. Introduces a chlorine atom at position 5 and a cyclopropyl group at position 4.

(b) N-(3-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide (CAS: 1007716-29-1)

  • Molecular Formula : C₁₈H₁₆ClN₃O₂
  • Molecular Weight : 341.8 g/mol
  • Key Differences :
    • Substitutes the benzyl group with a 3-chlorobenzyl moiety.
    • Adds a cyclopropyl group at position 5.
    • Impact : The 3-chloro substitution on the benzyl ring may enhance lipophilicity and modulate interactions with hydrophobic binding pockets. The cyclopropyl group could improve metabolic stability compared to linear alkyl chains .

(c) 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide (CAS: 1190276-84-6)

  • Molecular Formula : C₁₉H₂₁N₅O₄
  • Molecular Weight : 339.4 g/mol
  • Key Differences: Replaces the methyl group at position 6 with an isopropyl group. Substitutes the benzyl group with a 4-methoxybenzyl moiety. The methoxy group on the benzyl ring introduces electron-donating properties, which may enhance solubility and pharmacokinetic profiles .

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
N-benzyl-3,6-dimethylisoxazolo[...]-amide (1011372-04-5) C₁₆H₁₅N₃O₂ 281.31 3,6-dimethyl; benzyl carboxamide Balanced lipophilicity; moderate steric bulk
5-Chloro-6-cyclopropyl-...-carboxylic acid (54709-10-3) C₁₁H₉ClN₂O₃ 252.66 5-Cl; 6-cyclopropyl; carboxylic acid Enhanced hydrophilicity; electron withdrawal
N-(3-chlorobenzyl)-6-cyclopropyl-... (1007716-29-1) C₁₈H₁₆ClN₃O₂ 341.8 3-Cl-benzyl; 6-cyclopropyl Increased lipophilicity; metabolic stability
6-isopropyl-N-(4-methoxybenzyl)-... (1190276-84-6) C₁₉H₂₁N₅O₄ 339.4 6-isopropyl; 4-methoxybenzyl Improved solubility; reduced steric clash

Biological Activity

N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods involving isoxazolo[5,4-b]pyridine derivatives. A notable approach is the divergent synthesis reported in recent studies, which allows for the efficient production of substituted isoxazolo derivatives with high yields and purity. This method enhances the accessibility of the compound for further biological evaluation .

Antimicrobial Properties

Research indicates that derivatives of isoxazolo compounds exhibit notable antimicrobial activity. For instance, a study demonstrated that certain derivatives showed significant inhibitory effects against Candida albicans , with minimum inhibitory concentrations (MIC) comparable to fluconazole . This suggests that this compound might possess antifungal properties worthy of further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds within this class have also been highlighted in various studies. Selective phosphodiesterase (PDE) inhibitors derived from similar structures have demonstrated efficacy in reducing inflammation in preclinical models. These compounds modulate cyclic nucleotide levels, leading to decreased activation of inflammatory cells . The potential for this compound to act as a PDE inhibitor could be a valuable area for future research.

Case Studies and Research Findings

  • Antifungal Activity : A recent study reported that N1-(4-fluorobenzoyl) derivatives exhibited an 81% inhibitory efficacy against clinical isolates of Candida species . This finding supports the hypothesis that this compound may share similar antifungal properties.
  • Antiparasitic Activity : In a comparative study of isoxazolopyrimidines against Plasmodium falciparum , several compounds demonstrated significant antimalarial activity in vivo . Given the structural characteristics of this compound, it may warrant similar testing.
  • Anti-inflammatory Mechanisms : A review highlighted the role of PDE inhibitors in modulating inflammatory responses and improving outcomes in models of asthma and chronic obstructive pulmonary disease (COPD) . Investigating whether this compound acts through similar mechanisms could provide insights into its therapeutic potential.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a carboxylic acid derivative with a benzylamine group under amide-forming conditions. For example, General Procedure D in describes reacting a pyrazolopyridine carboxylic acid (e.g., 70 mg, 0.26 mmol) with a substituted benzylamine (e.g., 2-methoxyphenylmethanamine) using coupling reagents like HATU or EDCI, followed by purification via column chromatography. Optimization includes adjusting stoichiometry (amine excess of 15-20%), solvent choice (DMSO or DMF for solubility), and reaction time (monitored by TLC/HPLC). Yield improvements (e.g., 65% in ) can be achieved by iterative temperature control (25–50°C) and catalyst screening .

Q. What analytical techniques are recommended for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, e.g., 300 MHz in DMSO-d6 for resolving aromatic protons and amide signals) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Discrepancies in spectral data (e.g., unexpected splitting patterns) should be resolved by repeating experiments under standardized conditions, comparing with computational predictions (DFT for NMR shifts, as in ), or using alternative techniques like X-ray crystallography if crystalline .

Q. What are the critical steps in purifying this compound, and how can yield be improved?

  • Methodological Answer : Purification often employs silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol). Recrystallization from ethanol or acetonitrile may enhance purity. Yield improvements require optimizing reaction stoichiometry (e.g., 1:1.2 acid-to-amine ratio), minimizing side reactions (e.g., using dry solvents for Schlenk techniques), and reducing decomposition via inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the benzyl and methyl groups in biological activity?

  • Methodological Answer : SAR studies should systematically vary substituents on the benzyl ring (e.g., electron-withdrawing/-donating groups at para positions) and methyl groups (e.g., replacing with ethyl or halogens). Biological assays (e.g., antimalarial IC50 in or enzyme inhibition) are conducted on analogs. Computational docking (e.g., Glide or AutoDock) can predict binding interactions, while Hammett plots correlate substituent effects with activity .

Q. What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK) or resistance mechanisms (e.g., ABCI3 transporter upregulation in Plasmodium, as in ). Strategies include:

  • PK Optimization : Measuring logP (via shake-flask) to assess lipophilicity; modifying substituents to enhance metabolic stability (e.g., trifluoromethyl groups in ).
  • Resistance Studies : Using gene knockout parasites (e.g., PfABCI3-deficient strains) to confirm target involvement .

Q. How does the isoxazolo[5,4-b]pyridine core influence the compound’s electronic properties and binding interactions?

  • Methodological Answer : The fused isoxazole-pyridine system creates a planar, electron-deficient aromatic core, enhancing π-π stacking with target proteins (e.g., kinase ATP-binding pockets). Computational studies (DFT or NBO analysis) can quantify charge distribution, while UV-Vis spectroscopy assesses conjugation effects. Substituent positioning (e.g., 3,6-dimethyl groups) modulates steric hindrance and hydrophobic interactions .

Q. What computational methods are suitable for predicting the binding modes of this compound with target proteins?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) with homology models of targets (e.g., PfABCI3 in ) identifies key interactions. Molecular Dynamics (MD) simulations (100 ns trajectories) assess binding stability. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on cytotoxicity and therapeutic selectivity?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences). Standardize assays using WHO-recommended cell lines (e.g., HepG2 for hepatotoxicity) and confirm selectivity via counter-screening against non-target proteins (e.g., human kinases). Dose-response curves (e.g., IC50 vs. CC50) and therapeutic indices (TI = CC50/IC50) provide clarity .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

  • Methodological Answer : Implement strict synthetic protocols (e.g., fixed catalyst ratios, reaction times) and validate purity via orthogonal methods (HPLC, NMR). Biological replicates (n ≥ 3) and internal controls (e.g., chloroquine for antimalarial assays in ) reduce variability. Use of standardized compound libraries (e.g., ’s amino-isoxazolopyridines) ensures consistency .

Tables for Key Data

Parameter Example Data Source
Synthetic Yield65% (General Procedure D)
¹H NMR (DMSO-d6)δ 8.99 (t, J = 5.9 Hz, 1H, amide)
logP (Predicted)2.8 ± 0.3 (Schrödinger QikProp)
Antimalarial IC5012 nM (3D7 Plasmodium strain)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.